(S)-5-(Pyrrolidin-2-yl)-1H-1,2,4-triazole hydrobromide
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Overview
Description
(S)-5-(Pyrrolidin-2-yl)-1H-1,2,4-triazole hydrobromide is a chemical compound that has garnered interest in various fields of scientific research. This compound features a pyrrolidine ring attached to a triazole ring, with a hydrobromide salt form. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-(Pyrrolidin-2-yl)-1H-1,2,4-triazole hydrobromide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of styrene, tertiary α-bromoalkyl esters, and primary amines in a microchannel reactor under visible light conditions . This photoinduced organocatalyzed cyclization is carried out under mild conditions without the use of metals, making it an efficient and green synthetic route.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for scalability are key factors in industrial production. The process ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-5-(Pyrrolidin-2-yl)-1H-1,2,4-triazole hydrobromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms, often using common reducing agents.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted triazole compounds.
Scientific Research Applications
(S)-5-(Pyrrolidin-2-yl)-1H-1,2,4-triazole hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-5-(Pyrrolidin-2-yl)-1H-1,2,4-triazole hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
(S)-5-(Pyrrolidin-2-yl)-1H-1,2,4-triazole hydrobromide can be compared with other similar compounds, such as:
Pyrrolidin-2-ones: These compounds share the pyrrolidine ring but differ in their functional groups and overall structure.
Triazole derivatives: Compounds with a triazole ring but different substituents can have varying properties and applications.
The uniqueness of this compound lies in its specific combination of the pyrrolidine and triazole rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-[(2S)-pyrrolidin-2-yl]-1H-1,2,4-triazole;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4.BrH/c1-2-5(7-3-1)6-8-4-9-10-6;/h4-5,7H,1-3H2,(H,8,9,10);1H/t5-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHEVQNSIGVXZMT-JEDNCBNOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC=NN2.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C2=NC=NN2.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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